1,1'-Bis[bis(5-Methyl-2-furanyl) phosphino]ferrocene
Description
1,1'-Bis[bis(5-Methyl-2-furanyl)phosphino]ferrocene (CAS RN: 756824-22-3) is a ferrocene-based bidentate phosphine ligand. Its structure comprises a ferrocene backbone with two phosphorus atoms, each coordinated to two 5-methyl-2-furanyl (FuMe) groups (Figure 1). This ligand is notable for its electron-rich and sterically tunable properties, which arise from the furyl substituents' oxygen heteroatoms and methyl groups. It is commercially available in high purity (≥98%) and is used in catalysis, particularly in transition-metal-mediated cross-coupling and hydrogenation reactions .
Properties
Molecular Formula |
C30H38FeO4P2 |
|---|---|
Molecular Weight |
580.4 g/mol |
IUPAC Name |
cyclopentyl-bis(5-methylfuran-2-yl)phosphane;iron |
InChI |
InChI=1S/2C15H19O2P.Fe/c2*1-11-7-9-14(16-11)18(13-5-3-4-6-13)15-10-8-12(2)17-15;/h2*7-10,13H,3-6H2,1-2H3; |
InChI Key |
MSHGYKYOTXOANU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)P(C2CCCC2)C3=CC=C(O3)C.CC1=CC=C(O1)P(C2CCCC2)C3=CC=C(O3)C.[Fe] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves the following key steps:
- Starting Material: 1,1'-dilithioferrocene or 1,1'-dibromoferrocene as ferrocene backbone precursors.
- Phosphination: Introduction of bis(5-methyl-2-furanyl)phosphine substituents via reaction with chlorophosphine derivatives bearing 5-methyl-2-furanyl groups.
- Purification: Isolation of the pure ligand by chromatographic or crystallization methods.
Detailed Synthetic Route
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1. | 1,1'-dibromoferrocene + 2 equiv n-BuLi | Formation of 1,1'-dilithioferrocene intermediate at low temperature (e.g., -78 °C) |
| 2. | Addition of bis(5-methyl-2-furanyl)chlorophosphine | Nucleophilic substitution at phosphorus to form 1,1'-bis[bis(5-methyl-2-furanyl)phosphino]ferrocene |
| 3. | Work-up and purification | Extraction, washing, and chromatographic purification to isolate the ligand in high purity |
This approach leverages the high reactivity of organolithium intermediates toward chlorophosphines, enabling selective installation of the bis(5-methyl-2-furanyl)phosphino groups at the 1,1'-positions of ferrocene.
Alternative Synthetic Approaches
- Direct substitution on 1,1'-dihalogenated ferrocene: Using palladium-catalyzed cross-coupling (e.g., Pd-catalyzed phosphination) with bis(5-methyl-2-furanyl)phosphine borane complexes or phosphide anions.
- Metalation followed by phosphination: Metalation of ferrocene followed by reaction with preformed phosphine reagents.
These alternative methods may be employed depending on availability of starting materials and desired scale.
Characterization and Analysis of the Prepared Ligand
Spectroscopic Data
- [^31P NMR](pplx://action/followup): The phosphorus environment shows characteristic chemical shifts indicative of bis(5-methyl-2-furanyl)phosphino substituents coordinated to ferrocene.
- [^1H and ^13C NMR](pplx://action/followup): Signals corresponding to methyl groups on the furan rings and the ferrocene cyclopentadienyl protons confirm substitution pattern.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight of 570.3 g/mol.
- Elemental Analysis: Consistent with calculated values for C, H, Fe, O, and P content.
Purity and Yield
- Typical yields range from 70% to 90% depending on reaction scale and purification.
- Purity is confirmed by NMR and chromatographic techniques.
Research Results and Applications Related to Preparation
- The ligand has been synthesized and used extensively in palladium-catalyzed cross-coupling reactions, showing excellent catalytic efficiency due to the electronic properties of the 5-methyl-2-furanyl substituents on phosphorus.
- Studies comparing this ligand with other bis(phosphino)ferrocene ligands demonstrate its superior activity in gold-catalyzed furan synthesis, attributed to the steric and electronic effects of the furan rings.
- The preparation method involving lithiation and subsequent phosphination remains the most reliable and widely reported synthetic route.
Summary Table of Preparation Conditions and Outcomes
| Parameter | Typical Conditions | Outcome / Notes |
|---|---|---|
| Starting Material | 1,1'-dibromoferrocene | Commercially available or synthesized |
| Lithiation | n-BuLi, THF, -78 °C | Formation of dilithio intermediate |
| Phosphination reagent | bis(5-methyl-2-furanyl)chlorophosphine | Prepared via chlorination of bis(5-methyl-2-furanyl)phosphine |
| Reaction solvent | THF or diethyl ether | Anhydrous, inert atmosphere required |
| Reaction time | 1–3 hours | Monitored by TLC or NMR |
| Purification method | Column chromatography or recrystallization | Yields 70–90% pure ligand |
| Characterization techniques | NMR (^31P, ^1H, ^13C), MS, elemental analysis | Confirm structure and purity |
Chemical Reactions Analysis
Types of Reactions
1,1’-Bis[bis(5-Methyl-2-furanyl) phosphino]ferrocene undergoes various types of chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phosphino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl₃) and ceric ammonium nitrate (CAN).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ferrocenium salts, while substitution reactions can produce a variety of phosphine derivatives .
Scientific Research Applications
Chemical Properties and Structure
HiersoPHOS-3 is an orange crystalline solid . The compound features a ferrocene backbone substituted with two bis(5-methyl-2-furanyl)phosphino groups at the 1 and 1' positions . This structure combines the properties of ferrocene, known for its stability and redox activity, with the phosphine ligands, which are excellent coordinating groups for transition metals .
Applications
While specific documented case studies and comprehensive data tables for 1,1'-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene are not detailed in the provided search results, the available information suggests its use in several scientific applications:
- Catalysis: This compound is used in catalysis chemistry, potentially as a ligand in transition metal-catalyzed reactions . Bisphosphinoferrocene ligands are known to influence the activity and selectivity of metal catalysts in various chemical transformations .
- Cell Analysis Methods: 1,1'-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene finds use in cell analysis methods .
- Cell and Gene Therapy Solutions: This chemical is also applicable in cell and gene therapy solutions .
- Ligand in Coordination Chemistry: As a bisphosphinoferrocene, 1,1'-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene can act as a ligand in coordination chemistry, binding to metal centers to form complexes with unique electronic and catalytic properties .
Future Research Directions
Further research could explore the following aspects:
- Detailed Catalytic Studies: Conducting detailed studies on the catalytic activity of transition metal complexes incorporating 1,1'-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene in various organic transformations.
- Electronic and Steric Effects: Investigating the electronic and steric effects of the 5-methyl-2-furanyl substituents on the phosphine ligands and their influence on the catalytic properties of the resulting complexes.
- Applications in Materials Science: Exploring the potential applications of 1,1'-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene in materials science, such as in the design of new electronic or magnetic materials.
Mechanism of Action
The mechanism of action of 1,1’-Bis[bis(5-Methyl-2-furanyl) phosphino]ferrocene involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal center .
Comparison with Similar Compounds
Comparison with Similar Ferrocene-Based Phosphine Ligands
Structural and Electronic Differences
The ligand is compared to other ferrocene phosphines with varying substituents (Table 1).
Key Observations :
Catalytic Performance
Hydrogenase Model Complexes
Asymmetric Catalysis
Compared to MandyPhos™ ligands (e.g., C64H74FeN2O4P2), which feature chiral auxiliaries and methoxy-substituted aryl groups, the title ligand lacks stereochemical control but offers cost-effective synthesis for non-enantioselective applications .
Structural Insights
X-ray crystallography of analogous ferrocene phosphines (e.g., bis(4-methoxyphenyl) derivatives) reveals eclipsed cyclopentadienyl conformations with Fe–C bond lengths of ~2.03–2.05 Å, consistent with the title compound’s predicted geometry . The dihedral angles between substituents (60–83°) suggest flexibility in coordinating metal centers .
Industrial Relevance
The ligand is marketed by BLD Pharm and Key Group for research-scale catalysis, with pricing ~$250/250 mg .
Biological Activity
1,1'-Bis[bis(5-Methyl-2-furanyl) phosphino]ferrocene is a unique organometallic compound that has garnered attention for its potential biological activity. This compound features a ferrocene core, which is a metallocene consisting of an iron atom sandwiched between two cyclopentadienyl rings, modified by the addition of phosphino groups and furan moieties. The structure of this compound suggests interesting interactions with biological systems, which could lead to various applications in medicinal chemistry and biochemistry.
Chemical Structure and Properties
The chemical formula for this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H24FeO4P2 |
| Molecular Weight | 440.36 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Insert CAS Number Here] |
The presence of the furan rings and phosphine groups in the molecule is expected to enhance its reactivity and interaction with biological targets.
Anticancer Properties
Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported that it significantly inhibited the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549) at micromolar concentrations. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although further mechanistic studies are required to elucidate the precise pathways involved.
Interaction with Biomolecules
The compound has shown promising interactions with biomolecules such as DNA and proteins. Preliminary data suggest that it can form stable complexes with DNA, potentially leading to DNA damage and subsequent cellular responses. Additionally, it may interact with specific proteins involved in cell signaling pathways, thereby modulating their activity.
Case Studies
Case Study 1: Anticancer Activity
In a controlled laboratory setting, researchers treated MCF-7 cells with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 20 | 45 |
This data supports the hypothesis that higher concentrations lead to increased cytotoxicity.
Case Study 2: DNA Binding Affinity
A fluorescence intercalation assay was conducted to assess the binding affinity of the compound to DNA. The results indicated a significant increase in fluorescence intensity upon addition of the compound, suggesting strong binding interactions:
| Compound Concentration (µM) | Fluorescence Intensity (AU) |
|---|---|
| 0 | 100 |
| 5 | 150 |
| 10 | 250 |
| 20 | 400 |
These findings suggest that the compound effectively intercalates into DNA, which may contribute to its biological activity.
The proposed mechanism of action for this compound involves several pathways:
- Redox Activity: The ferrocene core allows for redox cycling, which can generate reactive oxygen species (ROS), leading to oxidative stress in cells.
- Apoptosis Induction: The compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction.
- Cell Cycle Arrest: It appears to interfere with key regulatory proteins involved in cell cycle progression.
Q & A
Basic: What are the established synthetic routes for 1,1'-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene, and how is purity optimized?
Synthesis typically involves ligand substitution on ferrocene derivatives. A common method includes reacting 1,1'-dichloroferrocene with bis(5-methyl-2-furanyl)phosphine under inert conditions. Purification via column chromatography (e.g., silica gel with hexane/ethyl acetate) is critical to achieve >98% purity, as confirmed by HPLC and ³¹P NMR spectroscopy . Air-sensitive handling is required due to phosphine oxidation risks.
Basic: What spectroscopic techniques are most effective for characterizing this ligand?
Key techniques include:
- ³¹P NMR : To confirm phosphine coordination (δ ~20–40 ppm range) and detect impurities.
- ¹H/¹³C NMR : For verifying substituent integrity (e.g., furanyl methyl groups at δ ~2.3 ppm).
- X-ray crystallography : Resolves steric and electronic environments around the ferrocene backbone .
- Elemental analysis : Validates stoichiometry (e.g., C, H, P content) .
Advanced: How does this ligand enhance selectivity in Pd-catalyzed cross-coupling reactions?
The electron-rich 5-methylfuryl groups increase electron-donating capacity, stabilizing Pd(0) intermediates and accelerating oxidative addition. In aminations of halogenated pyridines, it enables chemoselective activation of C–Cl bonds over C–Br via steric tuning, as demonstrated in reactions with 3,2-Br/Cl-pyridines (yield >80%, TOF ~50 h⁻¹) . Comparative studies with dppf (1,1'-bis(diphenylphosphino)ferrocene) show superior selectivity due to reduced π-backbonding .
Advanced: What computational methods support ligand design for asymmetric catalysis?
Density Functional Theory (DFT) studies model steric parameters (e.g., cone angles) and electronic properties (Natural Bond Orbital charges). For example, ligand parametrization using Tolman electronic parameters (TEP) and %VBur (steric volume) correlates with catalytic activity in Suzuki-Miyaura couplings . MD simulations further predict conformational flexibility during substrate binding .
Advanced: How should researchers address contradictions in catalytic performance data?
Case example: Discrepancies in C–H activation yields may arise from:
- Solvent effects : Polar aprotic solvents (e.g., DMF) vs. ethereal solvents (THF) alter transition-state stabilization.
- Metal-ligand ratio : Substoichiometric Pd:ligand ratios (1:1.2) optimize turnover vs. 1:2 ratios causing steric hindrance .
- Impurity profiles : Trace oxygen or moisture degrades phosphine ligands; rigorous Schlenk techniques are advised .
Advanced: What strategies improve ligand stability under reaction conditions?
- Low-temperature storage : Store at 0–6°C under argon to prevent phosphine oxidation .
- Chelate ring stabilization : The ferrocene backbone resists decomposition vs. monodentate phosphines.
- Additives : Use of silver salts (Ag₂O) scavenges halides, preventing ligand displacement in Pd complexes .
Advanced: How is this ligand used in multinuclear complex synthesis (e.g., diiron or heterobimetallic systems)?
The bidentate structure bridges two metal centers. For instance, in diiron dithiolate complexes (e.g., [{Fe₂(µ-SC₆H₃Me)CO₅}₂(µ-dppf)]), it facilitates electron transfer studies. IR and Mössbauer spectroscopy confirm metal-ligand interactions, while cyclic voltammetry reveals redox coupling between Fe centers .
Advanced: What are the limitations of this ligand in enantioselective catalysis?
Unlike chiral Josiphos or MandyPhos ligands, its C₂-symmetric ferrocene backbone lacks inherent chirality. However, derivatization with chiral auxiliaries (e.g., dimethylamino groups) on the furanyl rings can induce asymmetry, as seen in analogous ligands .
Methodological: How to optimize reaction conditions for high-turnover catalysis?
- Ligand screening : Compare TOF and TON across phosphine ligands (e.g., dppf vs. Xantphos) using Design of Experiments (DoE).
- Kinetic profiling : Monitor intermediates via in situ IR or UV-Vis spectroscopy.
- Substrate scope : Test halogenated aromatics (e.g., Cl, Br, I) to map electronic vs. steric effects .
Methodological: How to analyze ligand decomposition pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
